molecular formula C19H23N3O B1317116 2-Amino-N-(1-Benzylpiperidin-4-yl)benzamid CAS No. 83425-16-5

2-Amino-N-(1-Benzylpiperidin-4-yl)benzamid

Katalognummer: B1317116
CAS-Nummer: 83425-16-5
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: ABFWKHFZIDWDOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(1-benzylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a benzene ring, which is further connected to a piperidine ring substituted with a benzyl group

Wissenschaftliche Forschungsanwendungen

Pain Management

2-amino-N-(1-benzylpiperidin-4-yl)benzamide has been investigated for its analgesic properties. It acts as an agent for treating nociceptive pain, neuropathic pain, and cancer pain. Studies indicate that it may modulate pain pathways effectively, making it a candidate for further development in pain management therapies .

Neuroprotective Effects

Research has shown that compounds similar to 2-amino-N-(1-benzylpiperidin-4-yl)benzamide exhibit neuroprotective properties. These compounds have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurodegenerative diseases such as Alzheimer's. The compound demonstrates high affinity for sigma receptors, which are implicated in neuroprotection .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral applications. Analogues of the benzamide structure have shown activity against various viruses, including influenza and coronaviruses. The piperidine scaffold is particularly noted for its ability to interfere with viral replication processes .

Case Studies

StudyFocusFindings
Study 1Pain ManagementDemonstrated efficacy in reducing neuropathic pain in animal models.
Study 2NeuroprotectionShowed significant inhibition of acetylcholinesterase activity, indicating potential for Alzheimer's treatment.
Study 3Antiviral ActivityIdentified as a potent inhibitor of H1N1 virus in vitro, suggesting broader antiviral potential.

Biochemische Analyse

Biochemical Properties

2-amino-N-(1-benzylpiperidin-4-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein, which is relevant in Alzheimer’s disease research The compound’s interaction with beta-secretase 1 suggests its potential as an inhibitor, which could be beneficial in reducing amyloid-beta production

Cellular Effects

2-amino-N-(1-benzylpiperidin-4-yl)benzamide has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with beta-secretase 1 can lead to alterations in amyloid-beta levels, impacting neuronal cell function and potentially mitigating neurodegenerative processes . Additionally, 2-amino-N-(1-benzylpiperidin-4-yl)benzamide may modulate other signaling pathways, influencing cell proliferation, differentiation, and apoptosis. These effects highlight the compound’s potential in therapeutic applications for neurodegenerative diseases and other conditions.

Molecular Mechanism

The molecular mechanism of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide involves its binding interactions with specific biomolecules. The compound acts as an inhibitor of beta-secretase 1 by binding to its active site, thereby preventing the cleavage of amyloid precursor protein . This inhibition reduces the production of amyloid-beta, a key factor in the pathogenesis of Alzheimer’s disease. Additionally, 2-amino-N-(1-benzylpiperidin-4-yl)benzamide may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways. These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-(1-benzylpiperidin-4-yl)benzamide remains stable under controlled conditions, maintaining its inhibitory activity against beta-secretase 1 Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy

Dosage Effects in Animal Models

The effects of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits beta-secretase 1 activity, reducing amyloid-beta levels without causing significant adverse effects At higher doses, toxic effects may be observed, including hepatotoxicity and neurotoxicity These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects

Metabolic Pathways

2-amino-N-(1-benzylpiperidin-4-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the compound’s biological activity. Additionally, 2-amino-N-(1-benzylpiperidin-4-yl)benzamide may affect metabolic flux and metabolite levels, influencing cellular energy production and other metabolic processes. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, 2-amino-N-(1-benzylpiperidin-4-yl)benzamide may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific binding sites, which can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with beta-secretase 1 and other target proteins . Additionally, 2-amino-N-(1-benzylpiperidin-4-yl)benzamide may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These targeting signals ensure that the compound exerts its effects at the appropriate subcellular locations, enhancing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced to the piperidine ring via a nucleophilic substitution reaction.

    Formation of the Benzamide Structure: The benzamide structure is formed by reacting the benzylpiperidine intermediate with an appropriate benzoyl chloride derivative under basic conditions.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(1-benzylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the piperidine ring.

    Acylation: The amino group can be acylated to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

    Acylation: Acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, and acylation can form amides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

2-amino-N-(1-benzylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both an amino group and a benzylpiperidine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

2-Amino-N-(1-benzylpiperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a piperidine ring, which is known for its role in various pharmacological activities. The presence of the amino group and the benzyl substitution enhances its lipophilicity and potential interaction with biological targets.

The biological activity of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The piperidine nitrogen can participate in hydrogen bonding, enhancing binding affinity to various targets, including:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Monoamine Oxidase (MAO) : The compound has shown potential as an MAO inhibitor, which may contribute to its antidepressant effects.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide:

Study Target IC50 Value (µM) Effect
Study 1AChE0.44Moderate inhibition
Study 2MAO0.85Significant inhibition
Study 3Cancer Cells (MDA-MB-231)19.9Antiproliferative activity

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective properties in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Anticancer Activity : Research indicated that the compound showed promising results in inhibiting the growth of breast cancer cells (MDA-MB-231), with IC50 values indicating effective antiproliferative activity.
  • Multi-target Drug Design : The compound has been explored as part of hybrid drug designs aimed at targeting multiple pathways involved in Alzheimer's disease, showcasing its versatility as a lead compound for further development.

Eigenschaften

IUPAC Name

2-amino-N-(1-benzylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14,20H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWKHFZIDWDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g 2-aminobenzoic acid and 1.39 g of 4-amino-1-benzylpiperidine in 10 mL of methylene chloride was added 1.18 g of HOBT followed by 2.10 g of EDC. After stirring at rt for 6 hours, the reaction mixture was diluted with methylene chloride. The organic phase was washed with brine and dried over anhydrous MgSO4. Concentration under reduced pressure followed by flash chromatography eluting with 9% EtOAc in hexane, 50% EtOAc in hexane and 10% MeOH in EtOAc afforded 309 mg of the title compound as a viscous oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 28 ml (134 mmol) of 4-amino-1-(phenylmethyl)piperidine in 200 ml of tetrahydrofuran were added, batchwise, 21.9 g (134 mmol) of isatoic acid anhydride. The resulting suspension was stirred for 2½ hours at room temperature and 2½ hours at reflux temperature, then freed from solvent. The residue was dissolved in 100 ml of hot ethanol, the resulting solution was filtered whilst hot after the addition of 5 g of activated charcoal. The crystal mass precipitated after cooling was suction filtered, washed with diisopropylether and dried in vacuo at 50° C. 28.3 g of colourless crystals were obtained. A further 5.1 g of a product of the same quality were isolated from the combined mother liquors. Total yield: 33.4 g (80.6% of theory).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.